![molecular formula C16H10BrN3O B2569592 2-(1H-苯并[d]咪唑-2(3H)-亚甲基)-3-(2-溴苯基)-3-氧代丙腈 CAS No. 476211-08-2](/img/no-structure.png)

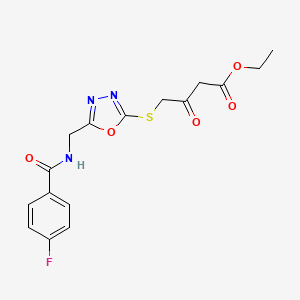

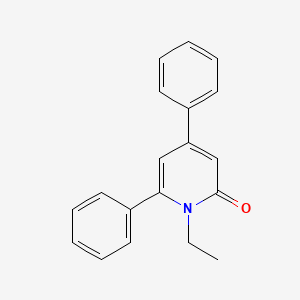

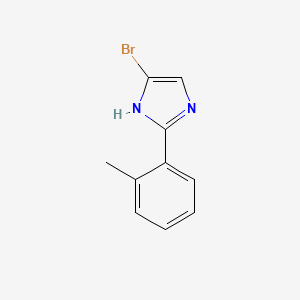

2-(1H-苯并[d]咪唑-2(3H)-亚甲基)-3-(2-溴苯基)-3-氧代丙腈

货号 B2569592

CAS 编号:

476211-08-2

分子量: 340.18

InChI 键: ICIGSDFVWHZLID-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .科学研究应用

- The compound serves as a versatile building block for organic synthesis. Researchers have developed a general, cost-effective method to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone using this compound and an aromatic aldehyde with o-phenylenediamine. The reaction occurs in the presence of N,N-dimethylformamide/sulfur, leading to the formation of C–N bonds .

- A derivative of this compound, known as probe 2 , exhibits high selectivity and sensitivity toward Fe^3+ ions. Upon Fe^3+ binding, the solution undergoes a noticeable color change, and both UV absorption and fluorescence intensity increase significantly. This property makes it useful for metal-ion sensing applications .

- Researchers have designed a therapeutic active Pd(II) complex using the ligand derived from this compound. The ligand, (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone , forms stable complexes with palladium. These complexes were characterized and evaluated for their tumor inhibitory activity .

- Considering the coordination advantages of N-heterocyclic carboxylate ligands, researchers have explored the use of this compound as a multifunctional ligand in constructing MOFs. These MOFs could potentially be used for proton conduction research .

Organic Synthesis and C–N Bond Formation

Metal-Ion Sensing and Fluorescence Response

Tumor Inhibitory Activity

Metal-Organic Frameworks (MOFs) for Proton Conduction

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile' involves the synthesis of the intermediate 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile, followed by the addition of a methyl group to the carbonyl group of the nitrile using a Grignard reagent, and then oxidation of the resulting alcohol to form the final product.", "Starting Materials": [ "2-bromobenzaldehyde", "o-phenylenediamine", "acetonitrile", "methylmagnesium bromide", "sodium chloride", "sodium sulfate", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-bromobenzaldehyde and o-phenylenediamine in acetonitrile to form 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile", "Step 2: Addition of methylmagnesium bromide to the carbonyl group of the nitrile to form the corresponding alcohol", "Step 3: Oxidation of the alcohol using potassium permanganate in sodium hydroxide solution to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile", "Step 4: Purification of the final product using hydrochloric acid, diethyl ether, sodium chloride, sodium sulfate, and water" ] } | |

CAS 编号 |

476211-08-2 |

产品名称 |

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile |

分子式 |

C16H10BrN3O |

分子量 |

340.18 |

IUPAC 名称 |

(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C16H10BrN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,21H,(H,19,20)/b15-11- |

InChI 键 |

ICIGSDFVWHZLID-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)Br |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

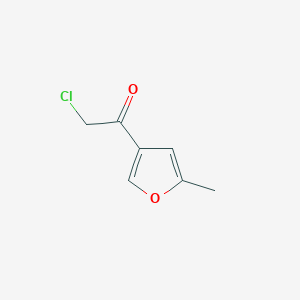

2-Chloro-1-(5-methylfuran-3-yl)ethanone

1594876-00-2

1-Ethyl-4,6-diphenylpyridin-2-one

81668-35-1

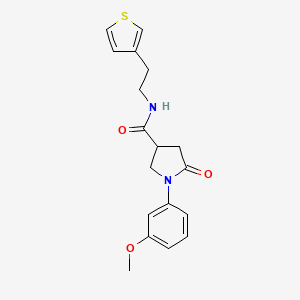

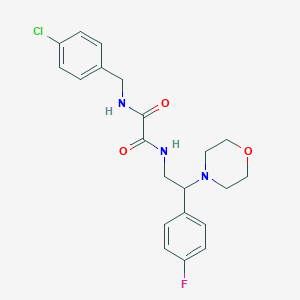

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)

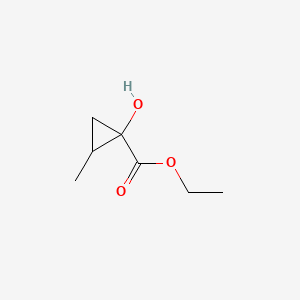

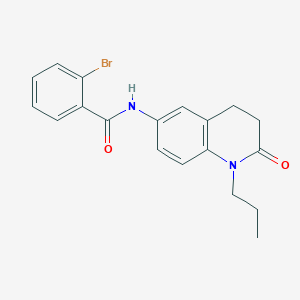

![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)

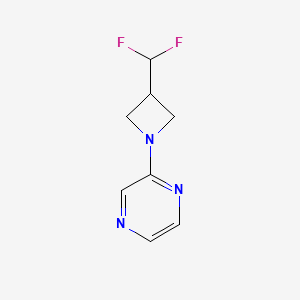

![N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B2569524.png)

![Methyl (E)-4-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propylamino]-4-oxobut-2-enoate](/img/structure/B2569525.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)